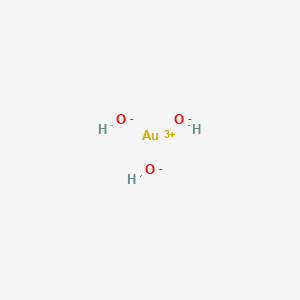
Gold trihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold trihydroxide, also known as this compound or auric acid, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and appears as vivid, dark yellow crystals. This compound is known for its low solubility in water and its tendency to dehydrate above 140°C to form gold(III) oxide .
准备方法
Gold trihydroxide can be synthesized through various methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of chloroauric acid (HAuCl₄) with an alkali such as sodium hydroxide (NaOH). The reaction is as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This reaction produces gold hydroxide along with sodium chloride and water .
-
Industrial Production Methods: : Industrially, gold hydroxide can be produced through electrochemical methods where gold metal is subjected to moisture and a positive electric potential. This process leads to the formation of voluminous gold hydroxide, which can be used in various applications .
化学反应分析
Gold trihydroxide undergoes several types of chemical reactions:
Oxidation and Reduction: This compound can be easily dehydrated to form gold(III) oxide (Au₂O₃) when heated above 140°C.
Substitution: It reacts with ammonia to produce fulminating gold, an explosive compound.
Common reagents used in these reactions include chloroauric acid, sodium hydroxide, and ammonia. The major products formed from these reactions are gold(III) oxide and aurates.
科学研究应用
作用机制
The mechanism by which gold hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: Gold trihydroxide interacts with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Pathways Involved: These interactions can lead to the inhibition of enzyme activity, triggering cell death via reactive oxygen species (ROS) and other mechanisms.
相似化合物的比较
Gold trihydroxide can be compared with other similar compounds:
Gold(III) Chloride (AuCl₃): Both compounds contain gold in the +3 oxidation state, but gold chloride is more commonly used in chemical synthesis and catalysis.
Copper(II) Hydroxide (Cu(OH)₂): Similar to gold hydroxide, copper hydroxide is used in various industrial applications, but it is more soluble in water and has different chemical properties.
Gold(III) Oxide (Au₂O₃): This compound is formed by the dehydration of gold hydroxide and is used in similar applications, such as catalysis.
This compound is unique due to its specific interactions with biological molecules and its applications in both industrial and medical fields.
属性
分子式 |
Au(OH)3 AuH3O3 |
|---|---|
分子量 |
247.989 g/mol |
IUPAC 名称 |
gold(3+);trihydroxide |
InChI |
InChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3 |
InChI 键 |
WDZVNNYQBQRJRX-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Au+3] |
规范 SMILES |
[OH-].[OH-].[OH-].[Au+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


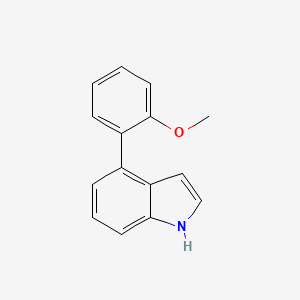
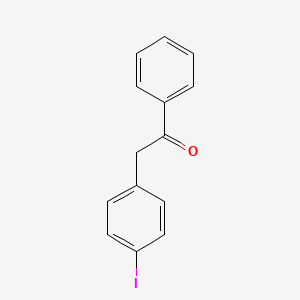
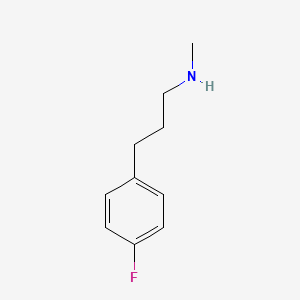
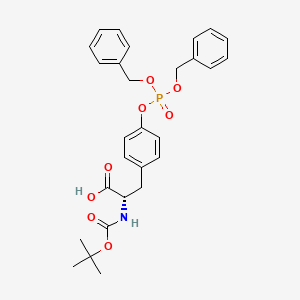
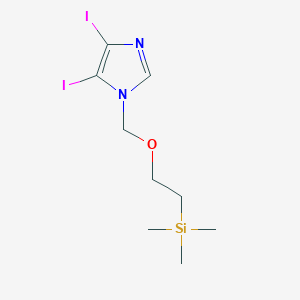
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
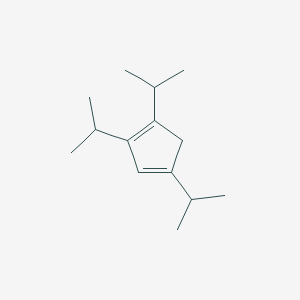
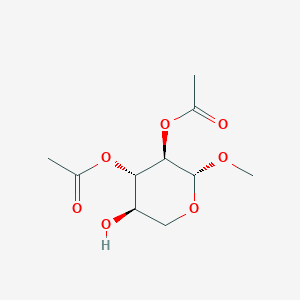
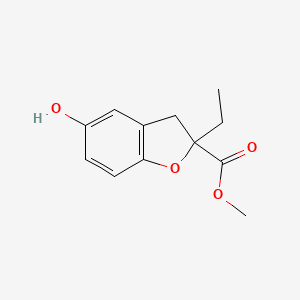
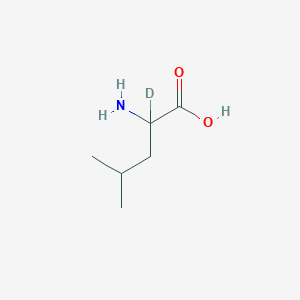
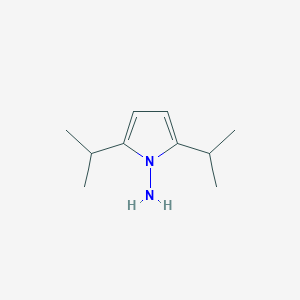
![(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1639787.png)
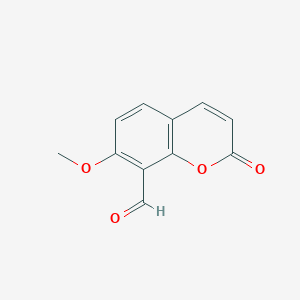
![[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1639795.png)
